Ethyl 5-hydroxy-2-methyl-4-[piperidin-1-yl(pyridin-4-yl)methyl]naphtho[1,2-b]furan-3-carboxylate
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Overview
Description
Ethyl 5-hydroxy-2-methyl-4-[piperidin-1-yl(pyridin-4-yl)methyl]naphtho[1,2-b]furan-3-carboxylate is a complex organic compound that features a naphthofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-hydroxy-2-methyl-4-[piperidin-1-yl(pyridin-4-yl)methyl]naphtho[1,2-b]furan-3-carboxylate typically involves multiple steps, including the formation of the naphthofuran core, introduction of the piperidinyl and pyridinyl groups, and esterification. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various catalysts .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-hydroxy-2-methyl-4-[piperidin-1-yl(pyridin-4-yl)methyl]naphtho[1,2-b]furan-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can yield an alcohol .
Scientific Research Applications
Ethyl 5-hydroxy-2-methyl-4-[piperidin-1-yl(pyridin-4-yl)methyl]naphtho[1,2-b]furan-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 5-hydroxy-2-methyl-4-[piperidin-1-yl(pyridin-4-yl)methyl]naphtho[1,2-b]furan-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Share a similar heterocyclic structure and exhibit various biological activities.
Imidazole derivatives: Also feature a nitrogen-containing ring and have diverse applications in medicinal chemistry
Uniqueness
Ethyl 5-hydroxy-2-methyl-4-[piperidin-1-yl(pyridin-4-yl)methyl]naphtho[1,2-b]furan-3-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C27H28N2O4 |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
ethyl 5-hydroxy-2-methyl-4-[piperidin-1-yl(pyridin-4-yl)methyl]benzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C27H28N2O4/c1-3-32-27(31)21-17(2)33-26-20-10-6-5-9-19(20)25(30)23(22(21)26)24(18-11-13-28-14-12-18)29-15-7-4-8-16-29/h5-6,9-14,24,30H,3-4,7-8,15-16H2,1-2H3 |
InChI Key |
ITNBSKCOYHEVGG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)C(C4=CC=NC=C4)N5CCCCC5)C |
Origin of Product |
United States |
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